Diquas

Description

BenchChem offers high-quality Diquas suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diquas including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

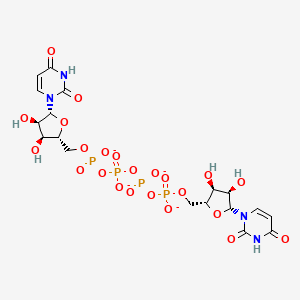

C18H22N4O23P4-4 |

|---|---|

Molecular Weight |

786.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/p-4/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

NMLMACJWHPHKGR-NCOIDOBVSA-J |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Diquafosol's Mechanism of Action on the Corneal Epithelium: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diquafosol (B1208481) tetrasodium, a stable uridine (B1682114) 5'-triphosphate (UTP) derivative, is a potent P2Y2 purinergic receptor agonist used in the treatment of dry eye disease.[1][2] Its therapeutic efficacy stems from a multi-faceted mechanism of action on the ocular surface, primarily involving the stimulation of tear fluid and mucin secretion, and the promotion of corneal epithelial health.[3][4] This document provides a detailed examination of the molecular pathways activated by diquafosol in the corneal and conjunctival epithelium. It consolidates quantitative data from key studies, outlines detailed experimental protocols for assessing its effects, and visualizes the core signaling cascades.

Core Mechanism of Action: P2Y2 Receptor Activation

Diquafosol's primary molecular target is the P2Y2 receptor, a G protein-coupled receptor (GPCR) widely expressed on the surface of corneal and conjunctival epithelial cells, as well as conjunctival goblet cells.[5][6][7] As a P2Y2 receptor agonist, diquafosol mimics the action of endogenous nucleotides like UTP and adenosine (B11128) 5'-triphosphate (ATP).[2] The binding of diquafosol to the P2Y2 receptor initiates a cascade of intracellular signaling events that are central to its therapeutic effects.[2][5]

The activation of the P2Y2 receptor by diquafosol triggers the Gq protein subunit, which in turn stimulates Phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) and a rapid increase in the intracellular calcium concentration ([Ca2+]i).[2][8] This elevation of intracellular calcium is a critical upstream event that orchestrates the diverse physiological responses of the corneal epithelium to diquafosol.[6][8]

Key Signaling Cascades

The initial rise in [Ca2+]i triggers several downstream signaling pathways, most notably the Extracellular signal-Regulated Kinase (ERK) pathway, which plays a pivotal role in cell proliferation, migration, and mucin gene expression.[1][8]

-

Intracellular Calcium Mobilization: Diquafosol stimulation leads to a measurable elevation in [Ca2+]i in human corneal epithelial cells.[8][9] This response is observed even in the absence of extracellular calcium, indicating it originates from intracellular stores, and can be inhibited by the P2Y2R antagonist suramin (B1662206) and the intracellular calcium chelator BAPTA/AM.[8][9]

-

EGFR Transactivation and ERK Activation: The signaling cascade involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[5][8] Diquafosol induces the phosphorylation of EGFR shortly after stimulation (e.g., at 2 minutes), which is followed by the phosphorylation and activation of ERK (a member of the MAPK family) at approximately 5 minutes post-stimulation.[8][9] The activation of ERK is dependent on the prior elevation of intracellular calcium.[1][8] This pathway is crucial for the pro-proliferative and migratory effects of diquafosol that contribute to corneal wound healing.[8][9]

Physiological Effects on the Ocular Surface

The activation of the P2Y2 receptor and its downstream signaling pathways translates into three primary therapeutic effects on the ocular surface: stimulation of mucin secretion, promotion of tear fluid secretion, and acceleration of corneal epithelial wound healing.

Stimulation of Mucin Secretion

Diquafosol enhances the stability of the tear film by increasing the expression and secretion of both membrane-associated and secreted mucins.[1][6]

-

Secreted Mucin (MUC5AC): Diquafosol is a potent secretagogue for MUC5AC, the primary secreted mucin produced by conjunctival goblet cells.[1][7] Instillation of diquafosol leads to a rapid increase in the concentration of MUC5AC in the tear film.[2][7][10] This is evidenced by a corresponding decrease in periodic acid-Schiff (PAS)-positive stained goblet cells in the conjunctiva, indicating the release of their mucin content.[7][10]

-

Membrane-Associated Mucins: In addition to secreted mucins, diquafosol upregulates the gene expression of membrane-associated mucins, including MUC1, MUC4, and MUC16, in human corneal and conjunctival epithelial cells.[1][6][7] These mucins form the glycocalyx, which protects the epithelium from friction and pathogens and maintains ocular surface wettability.[11]

| Parameter | Species/Model | Diquafosol Concentration | Time Point | Result | Citation |

| Secreted MUC5AC Concentration | Human Conjunctival Epithelial Cells (in vitro, hyperosmotic stress) | 100 µM | 6 hours | Maximal secretion (320 ± 26 ng/ml) | [1][12] |

| Secreted MUC5AC Concentration | Rabbit Tears (in vivo) | 3% Ophthalmic Solution | 15 minutes | 18.21 ± 1.52 ng/mL (vs. 12.75 ± 1.82 ng/mL for saline) | [10] |

| Secreted MUC5AC Concentration | Rabbit Tears (in vivo) | 3% Ophthalmic Solution | 15 minutes | Significant increase from baseline | [7] |

| MUC1 mRNA Expression | Human Conjunctival Epithelial Cells (in vitro, hyperosmotic stress) | 100 µM | 24 hours | ~2.4-fold increase vs. control | [1][12] |

| MUC16 mRNA Expression | Human Conjunctival Epithelial Cells (in vitro, hyperosmotic stress) | 100 µM | 6 to 24 hours | ~1.8-fold increase vs. control | [1][12] |

| PAS-Stained Goblet Cell Area | Rabbit Conjunctiva (in vivo) | 3% Ophthalmic Solution | 15 minutes | 23.17 ± 0.05% (vs. 32.49 ± 0.08% for saline) | [10] |

Promotion of Tear Fluid Secretion

Diquafosol stimulates the secretion of water from conjunctival epithelial cells, independent of the main lacrimal glands.[3][6] The activation of P2Y2 receptors increases intracellular calcium, which in turn activates chloride channels on the apical membrane.[6] This leads to an efflux of chloride ions into the tear film, followed by the osmotic movement of water, thereby increasing the volume of the aqueous layer.[6][13]

| Parameter | Species/Model | Diquafosol Concentration | Time Point | Result | Citation |

| Corneal Wetting Property | Rabbit (in vivo) | 3% Ophthalmic Solution | 15 minutes | 86.40 ± 17.90 seconds (vs. 49.00 ± 6.35 s for saline) | [10] |

| Lipid Layer Thickness (LLT) | Human Dry Eye Patients | 3% Ophthalmic Solution | 30 minutes | Increase from 49.4 ± 16.2 nm to 70.6 ± 28.2 nm | [6] |

| Lipid Layer Thickness (LLT) | Healthy Humans | 3% Ophthalmic Solution | 15 minutes | Increase from 62.3 ± 31.1 nm to 77.0 ± 39.5 nm | [6] |

Corneal Epithelial Wound Healing and Proliferation

Diquafosol actively promotes the repair of corneal epithelial defects.[8][9] This effect is a direct result of the P2Y2R-mediated, calcium-dependent activation of the ERK signaling pathway, which stimulates the proliferation and migration of corneal epithelial cells.[1][8][9]

| Parameter | Species/Model | Diquafosol Concentration | Time Point | Result | Citation |

| Corneal Wound Closure | Rat (in vivo, 3mm defect) | 3% Ophthalmic Solution | 12 hours | 63.4 ± 2.0% closure (vs. 42.7 ± 2.5% for control) | [6] |

| Corneal Wound Closure | Rat (in vivo, 3mm defect) | 3% Ophthalmic Solution | 24 hours | 98.1 ± 1.1% closure (vs. 82.3 ± 3.2% for control) | [6] |

| Cell Proliferation | Human Corneal Epithelial Cells (in vitro) | 20-200 µM | 48 hours | Accelerated proliferation | [9] |

Anti-inflammatory and Protective Effects

In dry eye models, diquafosol has demonstrated protective effects on the corneal epithelium beyond secretion and wound healing. It has been shown to reduce intracellular reactive oxygen species (ROS) levels, inhibit apoptosis, and decrease the expression of inflammatory cytokines like IL-1β and TNF-α in corneal epithelial cells subjected to desiccating stress.[14][15] Diquafosol can also inhibit nuclear factor-kappa B (NF-κB) signaling induced by hyperosmotic stress.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to quantify the effects of diquafosol on the corneal epithelium.

Mucin Quantification by ELISA

This protocol is used to measure the concentration of secreted MUC5AC in cell culture supernatants or tear fluid samples.

Methodology:

-

Plate Coating: Coat the wells of a 96-well microtiter plate with a MUC5AC-specific capture antibody diluted in a coating buffer. Incubate overnight at 4°C.

-

Washing & Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block any remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[16]

-

Sample Incubation: After washing, add prepared standards and samples (e.g., cell culture supernatant, tear fluid) to the appropriate wells. Incubate for 2 hours at room temperature.[1]

-

Detection Antibody: Wash the wells, then add a biotinylated detection antibody specific for a different epitope on MUC5AC. Incubate for 1-2 hours.

-

Enzyme Conjugate: Following another wash step, add an enzyme conjugate such as Streptavidin-Horseradish Peroxidase (HRP) and incubate for 30-60 minutes.[16]

-

Substrate Reaction: After a final wash, add a chromogenic substrate (e.g., TMB). The reaction is allowed to proceed in the dark.

-

Measurement: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). Measure the optical density at 450 nm using a microplate reader. The concentration of MUC5AC in the samples is determined by comparing their absorbance to the standard curve.[1]

In Vitro Scratch Wound Healing Assay

This assay assesses the effect of diquafosol on the collective migration and proliferation of corneal epithelial cells, simulating the closure of a wound.

References

- 1. Diquafosol ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diquafosol tetrasodium: synthesis, uses and Mode of action_Chemicalbook [chemicalbook.com]

- 3. Clinical utility of 3% diquafosol ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of topical 3% diquafosol sodium on eyes with dry eye disease and meibomian gland dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Diquafosol promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. KoreaMed Synapse [synapse.koreamed.org]

- 11. The Effects of 3% Diquafosol Sodium Eye Drops on Tear Function and the Ocular Surface of Cu, Zn-Superoxide Dismutase-1 (Sod1) Knockout Mice Treated with Antiglaucoma Eye Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. mdpi.com [mdpi.com]

- 16. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Diquafosol Sodium and P2Y2 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diquafosol (B1208481) sodium is a purinergic P2Y2 receptor agonist approved for the treatment of dry eye disease. Its therapeutic effect is primarily mediated through the activation of P2Y2 receptors on the ocular surface, leading to the stimulation of tear fluid and mucin secretion. This guide provides an in-depth technical overview of the mechanism of action of diquafosol sodium, focusing on the P2Y2 receptor signaling pathways. It includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the signaling cascades and experimental workflows.

Introduction

Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, resulting in symptoms of discomfort and visual disturbance.[1][2] Diquafosol sodium, a stable analogue of uridine (B1682114) 5'-triphosphate (UTP), represents a targeted therapeutic approach by acting as a potent agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) expressed on the ocular surface epithelium, including conjunctival and corneal cells.[3][4] Activation of the P2Y2 receptor by diquafosol initiates a cascade of intracellular signaling events that ultimately enhance the quantity and quality of the tear film, providing relief for patients with DED.[2][5]

Diquafosol Sodium: Pharmacological Profile

Diquafosol is a selective agonist for the P2Y2 receptor. The binding of diquafosol to the P2Y2 receptor initiates downstream signaling cascades responsible for its secretagogue activity.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for diquafosol and other relevant P2Y2 receptor ligands.

| Ligand | Receptor Subtype | Assay Type | Cell Line | Potency (EC50) | Reference |

| Diquafosol Sodium | P2Y2 | Intracellular Ca2+ Mobilization | Rabbit Meibomian Gland Cells | ~0.9 mM | [6] |

| ATP | P2Y2 | Intracellular Ca2+ Mobilization | 1321N1 Astrocytoma | 1.5 - 5.8 µM | [7] |

| UTP | P2Y2 | Intracellular Ca2+ Mobilization | 1321N1 Astrocytoma | 1.5 - 5.8 µM | [7] |

| 2'-amino-2'-deoxy-2-thio-UTP | P2Y2 | Phospholipase C Activation | 1321N1 Astrocytoma | 0.062 µM | [8] |

Note: EC50 values can vary depending on the specific assay conditions and cell type used.

P2Y2 Receptor Signaling Pathways

The activation of the P2Y2 receptor by diquafosol triggers multiple intracellular signaling pathways, primarily the Gq-protein-mediated pathway and the mitogen-activated protein kinase (MAPK) pathway.

Gq/Phospholipase C (PLC) Pathway

The canonical signaling pathway for the P2Y2 receptor involves its coupling to the Gq/11 family of G proteins.[9] This initiates a cascade of events leading to increased intracellular calcium concentrations.

References

- 1. Clinical utility of 3% diquafosol ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Diquafosol tetrasodium elicits total cholesterol release from rabbit meibomian gland cells via P2Y2 purinergic receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical effectiveness of diquafosol ophthalmic solution 3% in Korean patients with dry eye disease: a multicenter prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Diquafosol Sodium: A Deep Dive into Tear Film Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diquafosol (B1208481) sodium, a purinergic P2Y2 receptor agonist, represents a significant advancement in the management of dry eye disease. Its unique mechanism of action directly targets the underlying pathophysiology of tear film instability by promoting the secretion of all three tear film layers: aqueous, mucin, and lipid. This in-depth technical guide elucidates the core pharmacodynamics of diquafosol sodium, presenting a comprehensive overview of its molecular interactions, cellular signaling cascades, and profound effects on tear film composition and stability. Detailed experimental protocols and quantitative data from pivotal preclinical and clinical studies are provided to offer a robust resource for researchers and drug development professionals in the field of ophthalmology.

Introduction: Addressing the Core Deficiencies in Dry Eye Disease

Dry eye disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, leading to symptoms of discomfort, visual disturbance, and potential damage to the ocular surface. The stability of the tear film is paramount for maintaining a healthy ocular surface, and this stability is contingent on the intricate balance of its three primary layers: the superficial lipid layer secreted by the meibomian glands, the middle aqueous layer from the lacrimal glands, and the inner mucin layer produced by conjunctival goblet cells.

Traditional therapies for DED have largely focused on tear supplementation with artificial tears. Diquafosol sodium, however, offers a novel therapeutic approach by acting as a secretagogue, directly stimulating the natural production of essential tear components. This guide will explore the pharmacodynamic properties of diquafosol that underpin its clinical efficacy.

Mechanism of Action: The P2Y2 Receptor as a Key Modulator of Ocular Surface Hydration

Diquafosol is a stable analogue of uridine (B1682114) 5'-triphosphate (UTP) and a potent agonist of the P2Y2 purinergic receptor.[1][2] These G protein-coupled receptors are expressed on the apical membrane of various ocular surface cells, including the conjunctival epithelium, goblet cells, and meibomian glands.[1][2]

The binding of diquafosol to the P2Y2 receptor initiates a cascade of intracellular signaling events that collectively enhance the quantity and quality of the tear film. This multifaceted mechanism involves:

-

Stimulation of Aqueous and Mucin Secretion: Activation of P2Y2 receptors on conjunctival epithelial and goblet cells leads to an increase in intracellular calcium concentrations.[1][2] This calcium influx triggers the opening of chloride channels, resulting in water transport and consequently, increased aqueous secretion.[1] Simultaneously, the elevated intracellular calcium in goblet cells promotes the exocytosis of mucin-containing granules, enriching the tear film with essential mucins, particularly MUC5AC.[3]

-

Upregulation of Mucin Gene Expression: Beyond stimulating secretion, diquafosol also upregulates the gene expression of both secreted and membrane-associated mucins.[3] Studies have demonstrated increased mRNA levels of MUC1, MUC4, MUC16, and MUC5AC in corneal and conjunctival epithelial cells following treatment with diquafosol.[3] This sustained increase in mucin production contributes to long-term improvements in tear film stability and ocular surface protection.

-

Enhancement of Lipid Secretion: Diquafosol has been shown to act on meibomian glands, stimulating the release of lipids.[4][5] This effect is crucial for preventing tear evaporation and maintaining a stable tear film.

Signaling Pathways

The activation of the P2Y2 receptor by diquafosol triggers two primary signaling pathways:

-

Phospholipase C (PLC) Pathway: This is the principal pathway for stimulating aqueous and mucin secretion. Upon receptor activation, the Gq protein activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions and a rapid increase in intracellular calcium concentration.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: Diquafosol-induced P2Y2 receptor activation also leads to the phosphorylation and activation of the ERK1/2 signaling cascade.[3] This pathway is implicated in the upregulation of mucin gene expression and the promotion of corneal epithelial cell proliferation and migration, contributing to corneal wound healing.[6]

Quantitative Data on Tear Film Parameters

The clinical efficacy of diquafosol sodium is supported by a substantial body of quantitative data from both preclinical and clinical investigations. These studies consistently demonstrate improvements in key tear film parameters.

Preclinical Data

| Parameter | Animal Model | Treatment | Results | Reference |

| MUC5AC Concentration in Tears | Rabbit | 3% Diquafosol (single instillation) | Significant increase 15 minutes post-instillation (18.21 ± 1.52 ng/mL vs. 12.75 ± 1.82 ng/mL in control) | [7] |

| Number of Lipid Droplets in Meibomian Glands | Sod1 Knockout Mice | 3% Diquafosol (6 times daily for 2 weeks) | Significant increase from baseline (20 ± 15 to 100 ± 80 droplets) | [2] |

Clinical Data

| Parameter | Study Population | Treatment | Duration | Results (Change from Baseline) | Reference |

| Tear Film Break-Up Time (TBUT) | Dry Eye Patients | 3% Diquafosol | 4 weeks | Significant increase | [8] |

| Corneal Fluorescein (B123965) Staining Score | Dry Eye Patients | 3% Diquafosol | 4 weeks | Significant decrease | [8] |

| Goblet Cell Density | Patients with Glaucoma on Topical Medication | 3% Diquafosol | 52 weeks | Significant increase from baseline (445.1 ± 92.2 to 512.4 ± 177.3 cells/mm²) | [2] |

| Lipid Layer Thickness (LLT) | Dry Eye Patients with MGD | 3% Diquafosol (single instillation) | 60 minutes | Significant increase from baseline (49.2 ± 16.2 nm to 63.9 ± 30.0 nm at 60 min) | [9] |

| Tear Film Osmolarity | Type 2 Diabetic Patients with Dry Eye | 3% Diquafosol | 8 weeks | Statistically significant improvements in various dry eye parameters | [10] |

Detailed Experimental Protocols

To facilitate further research and understanding of diquafosol's pharmacodynamics, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Measurement of Intracellular Calcium Concentration

This protocol is adapted for use with primary human conjunctival epithelial cells (HCECs).

Objective: To quantify changes in intracellular calcium concentration in HCECs following stimulation with diquafosol.

Materials:

-

Primary HCECs

-

Culture medium (e.g., DMEM/F-12)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline

-

Diquafosol sodium

-

Fluorescence plate reader or confocal microscope

Procedure:

-

Cell Culture: Culture primary HCECs to 80-90% confluency in a 96-well black-walled, clear-bottom plate.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HEPES-buffered saline.

-

Wash the cells once with HEPES-buffered saline.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with HEPES-buffered saline to remove extracellular dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader or on the stage of a confocal microscope.

-

Measure the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

-

Add diquafosol sodium at the desired concentration to the wells.

-

Immediately begin recording the fluorescence ratio over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Quantification of Mucin Gene Expression by RT-qPCR

Objective: To measure the relative mRNA expression levels of MUC1, MUC4, MUC5AC, and MUC16 in HCECs treated with diquafosol.

Materials:

-

HCECs treated with diquafosol or vehicle control

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (see table below)

-

Real-time PCR system

Primer Sequences:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| MUC1 | CCACTGGTTCTATGGCAACACC | GCCGAAGTCCAGGCTGTGCG | [11] |

| MUC4 | TGGAGACAGTGACCCAGATG | GCTGGTACTGGTCAATGAGG | [12] |

| MUC5AC | CCACTGGTTCTATGGCAACACC | GCCGAAGTCCAGGCTGTGCG | [11] |

| MUC16 | GATGTCAAGCCAGGCAGCACAA | GAGAGTGGTAGACATTTCTGGGC | [13] |

| GAPDH (Housekeeping) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [Generic] |

Procedure:

-

RNA Extraction: Extract total RNA from treated and control HCECs using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

-

Clinical Assessment of Tear Film Break-Up Time (TBUT)

Objective: To measure the stability of the tear film in human subjects.

Procedure:

-

Instill a small amount of fluorescein dye into the lower conjunctival sac using a sterile, moistened fluorescein strip.

-

Ask the patient to blink several times to distribute the dye evenly.

-

Position the patient at a slit lamp with a cobalt blue filter.

-

Instruct the patient to stare straight ahead without blinking.

-

Using a stopwatch, measure the time from the last complete blink until the appearance of the first dry spot or streak in the tear film.

-

Repeat the measurement three times and calculate the average.

Corneal and Conjunctival Staining

Objective: To assess the extent of ocular surface damage.

Procedure:

-

Instill fluorescein dye as described for the TBUT measurement.

-

After the TBUT measurement, examine the cornea for areas of epithelial disruption, which will stain green.

-

Grade the staining severity in five corneal regions (central, superior, inferior, nasal, and temporal) using a standardized grading scale such as the National Eye Institute (NEI) scale (0-3 for each region, total score 0-15) or the Oxford scale (0-5 panel comparison).[1][14][15]

-

Optionally, lissamine green or rose bengal can be instilled to assess conjunctival staining.

Conclusion

The pharmacodynamics of diquafosol sodium are characterized by its targeted action on the P2Y2 receptor, leading to a comprehensive improvement in tear film homeostasis. By stimulating the secretion of aqueous, mucin, and lipid components, and upregulating mucin gene expression, diquafosol addresses the fundamental deficiencies in dry eye disease. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for the scientific community to further explore the therapeutic potential of P2Y2 receptor agonists in ophthalmology and to design future investigations into novel treatments for ocular surface disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Diquafosol ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of topical 3% diquafosol sodium on eyes with dry eye disease and meibomian gland dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tear film lipid layer increase after diquafosol instillation in dry eye patients with meibomian gland dysfunction: a randomized clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diquafosol promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. The Impact of 3% Diquafosol Ophthalmic Solution on Tear Film and Corneal Nerve Density in Patients with Diabetes and Dry Eye Disease: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. researchgate.net [researchgate.net]

- 13. origene.com [origene.com]

- 14. researchgate.net [researchgate.net]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

Diquafosol Sodium: A Deep Dive into its Molecular Function and Therapeutic Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diquafosol (B1208481) sodium is a purinergic P2Y2 receptor agonist approved for the treatment of dry eye disease. It represents a significant therapeutic advancement by targeting the underlying mechanisms of tear film instability through the stimulation of both water and mucin secretion from ocular tissues. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and clinical activity of diquafosol sodium, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

Diquafosol sodium is a synthetic analogue of uridine (B1682114) triphosphate (UTP). Its chemical name is P¹,P⁴-Di(uridin-5'-yl) tetraphosphate (B8577671) tetrasodium (B8768297) salt.

Table 1: Physicochemical Properties of Diquafosol Sodium

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂N₄Na₄O₂₃P₄ | [1] |

| Molecular Weight | 878.23 g/mol | [2] |

| CAS Number | 211427-08-6 | [3] |

| Appearance | Solid | [1] |

| Solubility | Soluble in water (≥ 32 mg/mL) | [4] |

| Storage Condition | -20°C | [4] |

Mechanism of Action

Diquafosol sodium exerts its therapeutic effect by acting as a potent agonist at the P2Y2 purinergic receptors located on the apical surface of conjunctival epithelial cells and goblet cells.[5]

P2Y2 Receptor Binding and Signaling Cascade

The binding of diquafosol to the Gq-protein coupled P2Y2 receptor initiates a downstream signaling cascade.[5] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca²⁺).[5]

Physiological Effects

The elevation of intracellular Ca²⁺ concentration triggers two primary physiological responses in the ocular surface:

-

Mucin Secretion: Increased intracellular calcium stimulates the exocytosis of mucin-filled granules from conjunctival goblet cells. Diquafosol has been shown to specifically increase the secretion of MUC5AC, a major gel-forming mucin.[5]

-

Water Secretion: The rise in intracellular calcium also activates chloride channels, leading to an efflux of chloride ions into the tear film, followed by the osmotic movement of water. This increases the aqueous component of the tear film.[5]

By promoting both mucin and water secretion, diquafosol improves the quality and quantity of the tear film, enhancing its stability and lubricating properties.

Pharmacodynamics and Activity

Diquafosol's activity as a P2Y2 receptor agonist has been characterized in various studies.

Table 2: Receptor Binding Affinity of Diquafosol

| Receptor | Agonist Activity (EC₅₀) | Assay | Reference |

| P2Y₂ | 0.1 µM | Calcium mobilization assay | [2] |

| P2Y₄ | 0.4 µM | Calcium mobilization assay | [2] |

| P2Y₆ | 20 µM | Calcium mobilization assay | [2] |

Pharmacokinetics

Following topical ocular administration, diquafosol sodium is rapidly metabolized on the ocular surface by ecto-nucleotidases into uridine monophosphate (UMP), uridine, and uracil.[5] Systemic absorption is minimal, and no significant systemic concentrations of diquafosol or its metabolites have been detected in clinical studies.[6]

Clinical Efficacy

The clinical efficacy of diquafosol sodium in treating dry eye disease has been evaluated in numerous clinical trials. Key outcome measures include tear film breakup time (TBUT), corneal and conjunctival staining scores, and Schirmer's test.

Table 3: Summary of Clinical Efficacy Data for Diquafosol Sodium (3% Ophthalmic Solution)

| Parameter | Study Population | Treatment Duration | Key Findings | Reference |

| Tear Film Breakup Time (TBUT) | Dry Eye Patients | 4 weeks | Statistically significant improvement from baseline compared to placebo. | [7] |

| Corneal Fluorescein (B123965) Staining Score | Dry Eye Patients | 4 weeks | Statistically significant improvement from baseline compared to placebo. Dose-dependent effect observed. | [7] |

| Rose Bengal Staining Score | Dry Eye Patients | 4 weeks | Superior improvement compared to sodium hyaluronate. | [7] |

| Schirmer's Test | Dry Eye Patients | 4 weeks | Statistically significant improvement in tear volume. | [7] |

Experimental Protocols

In Vitro Mucin Secretion Assay

This protocol outlines a general method for quantifying mucin secretion from cultured conjunctival goblet cells.

Methodology:

-

Cell Culture: Primary human conjunctival goblet cells are isolated and cultured in a suitable medium until they reach confluence.

-

Treatment: The cultured cells are treated with varying concentrations of diquafosol sodium or a vehicle control for a specified period.

-

Sample Collection: The cell culture supernatant, containing secreted mucins, is collected.

-

Quantification (ELISA):

-

A 96-well plate is coated with a capture antibody specific for MUC5AC.

-

Non-specific binding sites are blocked.

-

The collected supernatant is added to the wells.

-

A biotinylated detection antibody for MUC5AC is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

A colorimetric substrate is added, and the absorbance is measured at a specific wavelength. The concentration of mucin is determined by comparison to a standard curve.

-

Clinical Assessment of Tear Film Breakup Time (TBUT)

Methodology:

-

A sterile fluorescein strip is moistened with a drop of sterile saline.

-

The strip is gently touched to the inferior palpebral conjunctiva.

-

The patient is instructed to blink several times to distribute the fluorescein evenly.

-

Using a slit lamp with a cobalt blue filter, the tear film is observed.

-

The time in seconds from the last complete blink to the appearance of the first dry spot or streak in the tear film is recorded as the TBUT.

Clinical Assessment of Corneal Fluorescein Staining

Methodology:

-

Following the TBUT measurement, the cornea is examined under the slit lamp with the cobalt blue filter.

-

The cornea is divided into five regions (central, superior, inferior, nasal, and temporal).

-

The degree of punctate epithelial erosion in each region is graded on a scale of 0 to 3 (0 = no staining, 1 = mild, 2 = moderate, 3 = severe).

-

The scores from each region are summed to obtain a total corneal fluorescein staining score (maximum score of 15).

Conclusion

Diquafosol sodium is a well-characterized P2Y2 receptor agonist that effectively improves the signs and symptoms of dry eye disease by stimulating both the aqueous and mucin components of the tear film. Its targeted mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy make it a valuable therapeutic option for patients with dry eye. Further research may focus on its long-term effects and potential applications in other ocular surface disorders.

References

- 1. Diquafosol | C18H26N4O23P4 | CID 148197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Diquafosol - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetic evaluation of diquafosol tetrasodium for the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Diquafosol for the Management of Dry Eye Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on diquafosol (B1208481), a P2Y2 receptor agonist, for the treatment of dry eye disease (DED). It delves into the mechanism of action, summarizes key quantitative findings from various animal models, and details the experimental protocols used in these foundational studies. This document is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics for ocular surface disorders.

Core Mechanism of Action

Diquafosol is a dinucleotide that acts as a potent agonist for the P2Y2 purinergic receptors.[1][2] These receptors are widely expressed on the ocular surface, including the conjunctival epithelium, goblet cells, and meibomian glands.[3][4] The therapeutic effects of diquafosol in dry eye disease stem from its ability to stimulate multiple components of the tear film, thereby enhancing its stability and protecting the ocular surface.[5][6]

Upon binding to P2Y2 receptors, diquafosol initiates a signaling cascade that leads to an increase in intracellular calcium concentrations.[1][2] This calcium influx triggers the secretion of both water from conjunctival epithelial cells and mucins from conjunctival goblet cells.[3] Mucins are crucial for lubricating the ocular surface and ensuring the adherence of the tear film to the cornea.[2] Diquafosol has also been shown to upregulate the gene expression of membrane-associated mucins in corneal and conjunctival epithelial cells.[3] Beyond its secretagogue effects, preclinical studies have demonstrated that diquafosol can reduce inflammation, inhibit corneal epithelial cell apoptosis, and promote corneal wound healing.[7][8][9]

Signaling Pathway of Diquafosol in Ocular Surface Cells

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of diquafosol in various animal models of dry eye disease.

Table 1: Effects of Diquafosol on Tear Production and Stability

| Animal Model | Treatment Group | Tear Production (mm) | Tear Film Breakup Time (TBUT) (s) | Reference |

| Povidone-Iodine Induced Dry Eye (Rat) | DED + Diquafosol | 7.26 ± 0.440 | 7.37 ± 0.383 | [7][10] |

| DED (No Treatment) | 4.07 ± 0.474 | 1.49 ± 0.260 | [7][10] | |

| DED + PBS | 3.74 ± 0.280 | 1.42 ± 0.437 | [7][10] |

Table 2: Effects of Diquafosol on Ocular Surface Integrity

| Animal Model | Treatment Group | Goblet Cell Density (cells/0.1 mm²) | Corneal Epithelial Apoptosis | Reference |

| Povidone-Iodine Induced Dry Eye (Rat) | DED + Diquafosol | 8.45 ± 0.718 | Decreased | [10][11] |

| DED (No Treatment) | 5.21 ± 0.813 | Increased | [10][11] | |

| DED + PBS | 5.36 ± 0.615 | Increased | [10][11] | |

| Scopolamine-Induced Dry Eye (Rat) | Dry Eye + Diquafosol | Not Reported | Markedly Reduced | [9] |

| Dry Eye (No Treatment) | Not Reported | Enhanced | [9] |

Table 3: Effects of Diquafosol on Inflammatory Markers

| In Vitro / In Vivo Model | Treatment | Key Inflammatory Markers | Outcome | Reference |

| Desiccated Human Corneal Epithelial Cells | Diquafosol | IL-1β, TNF-α | Significantly Decreased | [9] |

| Scopolamine-Induced Dry Eye (Rat) | Diquafosol | IL-1β | Downregulated | [9] |

| Hyperosmolarity-Induced Dry Eye (in vivo/in vitro) | Diquafosol | il-1β, il-1α, il-6 | Reduced Expression | [8] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of diquafosol.

Povidone-Iodine (PI)-Induced Dry Eye Model in Rats

-

Objective: To investigate the therapeutic effects of diquafosol on a chemically induced dry eye model.

-

Induction of Dry Eye: 10 g/L PI solution was applied to the ocular surface of the rats for 14 days to establish the dry eye model.[10][11]

-

Treatment Groups:

-

Drug Administration: 20 µL of diquafosol sodium eye drops were administered to both eyes of the rats in the DQS group, six times a day for 10 days.[7] The PBS group received an equal volume and frequency of PBS.[7]

-

Outcome Measures:

-

Tear production (Schirmer's test)

-

Tear film breakup time (TBUT)

-

Corneal fluorescein (B123965) staining

-

Histology (Hematoxylin-Eosin, Periodic acid-Schiff, Alcian blue staining) for goblet cell density and mucin assessment

-

Immunofluorescence for MUC1 and polymorphonuclear (PMN) cells

-

TUNEL assay for apoptosis

-

Experimental Workflow: PI-Induced Dry Eye Model

Scopolamine-Induced Dry Eye Model in Rats

-

Objective: To evaluate the effects of diquafosol on an aqueous-deficient dry eye model.

-

Animal Model: Wistar rats.[9]

-

Induction of Dry Eye: Systemic administration of scopolamine (B1681570) hydrobromide to reduce tear secretion.[5][9]

-

Treatment Groups:

-

Control group

-

Dry eye group

-

Dry eye + Diquafosol group[9]

-

-

Drug Administration: Topical application of diquafosol four times daily for 28 days.[9]

-

Outcome Measures:

-

Immunohistochemistry for phosphorylated Erk1/2, phosphorylated p90RSK, and IL-1β in corneal tissue

-

TUNEL assay for apoptosis in corneal tissue[9]

-

In Vitro Desiccation Stress Model

-

Objective: To investigate the cellular mechanisms of diquafosol in a dry eye environment.

-

Cell Model: Human corneal epithelial cells.[9]

-

Induction of Desiccation Stress: Exposing the cultured cells to a dry environment to mimic the effects of dry eye.[9]

-

Treatment: Incubation with or without diquafosol media (diluted 1:100).[9]

-

Outcome Measures:

-

Reactive Oxygen Species (ROS) generation (measured using 2',7'-dichlorofluorescein (B58168) diacetate)

-

Apoptosis analysis (e.g., Annexin V/PI staining)

-

Western blotting for levels of phosphorylated Erk1/2, phosphorylated p90RSK, phosphorylated Akt, IκB-α, and NF-κB-p65

-

Quantification of inflammatory cytokines (IL-1β, TNF-α, IL-6, IL-8, GM-CSF)[9]

-

Conclusion

The preclinical data robustly support the therapeutic potential of diquafosol for dry eye disease. Its unique mechanism of action, targeting the P2Y2 receptor to stimulate both aqueous and mucin components of the tear film, addresses key deficiencies in DED. Furthermore, evidence of its anti-inflammatory and anti-apoptotic effects suggests a multifaceted role in protecting the ocular surface. The experimental models and protocols detailed in this guide provide a framework for future research and development in this area. These foundational studies have paved the way for the successful clinical application of diquafosol and continue to inform the development of next-generation therapies for ocular surface disorders.

References

- 1. Diquafosol ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Diquafosol Sodium? [synapse.patsnap.com]

- 3. Applications of Diquafosol Sodium in Ophthalmology: A Comprehensive Review of Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. benchchem.com [benchchem.com]

- 6. Clinical utility of 3% diquafosol ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of diquafosol sodium in povidone iodine-induced dry eye model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Diquafosol Sodium Inhibits Apoptosis and Inflammation of Corneal Epithelial Cells Via Activation of Erk1/2 and RSK: In Vitro and In Vivo Dry Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of diquafosol sodium in povidone iodine-induced dry eye model [ies.ijo.cn]

- 11. Effects of diquafosol sodium in povidone iodine-induced dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]

Diquafosol Tetrasodium: A Deep Dive into its Role in Ocular Surface Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diquafosol (B1208481) tetrasodium, an agonist of the P2Y2 purinergic receptor, represents a significant advancement in the management of dry eye disease.[1][2] Its unique mechanism of action, which involves the stimulation of tear fluid and mucin secretion directly at the ocular surface, distinguishes it from conventional treatments that primarily supplement the tear film.[3] This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic effects of diquafosol, focusing on its role in restoring and maintaining ocular surface homeostasis. The intended audience for this document includes researchers, scientists, and professionals involved in the development of ophthalmic pharmaceuticals.

Core Mechanism of Action: P2Y2 Receptor Agonism

Diquafosol is a stable analogue of uridine (B1682114) 5'-triphosphate (UTP) that potently and selectively activates P2Y2 receptors.[4] These G protein-coupled receptors are expressed on the apical surface of corneal and conjunctival epithelial cells, as well as on conjunctival goblet cells.[4] The binding of diquafosol to P2Y2 receptors initiates a cascade of intracellular signaling events, primarily through the phospholipase C (PLC) pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4] This signaling cascade culminates in several key physiological responses that are crucial for maintaining a healthy ocular surface.

Signaling Pathway of Diquafosol

Caption: Diquafosol's core signaling cascade.

Impact on Ocular Surface Homeostasis

Diquafosol exerts its therapeutic effects by modulating multiple components of the ocular surface, leading to improved tear film stability and a healthier corneal and conjunctival epithelium.

Stimulation of Tear Fluid and Mucin Secretion

A primary function of diquafosol is to increase both the aqueous and mucin components of the tear film.[3] Activation of P2Y2 receptors on conjunctival epithelial cells stimulates the secretion of water and electrolytes, thereby increasing the volume of the tear lake.[3][5] In healthy human eyes, a single instillation of 3% diquafosol ophthalmic solution has been shown to increase tear fluid on the ocular surface for up to 30 minutes.[6][7]

Simultaneously, diquafosol acts as a potent secretagogue for mucins, particularly MUC5AC, from conjunctival goblet cells.[3] It also upregulates the expression of membrane-associated mucins (MUC1, MUC4, and MUC16) in corneal epithelial cells.[3][8] This dual action on both secreted and membrane-bound mucins is critical for enhancing the wettability of the ocular surface and improving the stability of the tear film.[3] Studies have shown that diquafosol can increase the concentration of mucin-like substances in the tears of healthy individuals.[7]

Enhancement of Tear Film Stability

By increasing both the aqueous and mucin content of the tear film, diquafosol significantly improves its stability. This is clinically measured by an increase in tear film break-up time (TBUT). A stable tear film is essential for providing a smooth optical surface for clear vision and for protecting the underlying ocular tissues from desiccation and environmental insults.

Promotion of Corneal Epithelial Healing

Beyond its secretagogue effects, diquafosol actively promotes the healing of the corneal epithelium.[9] The activation of P2Y2 receptors triggers downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which stimulates the proliferation and migration of corneal epithelial cells.[8][9] This accelerates the closure of corneal epithelial defects. In a rat model, diquafosol-treated eyes showed significantly accelerated wound closure at 12 and 24 hours compared to control eyes.[9]

Effects on Meibomian Glands and the Lipid Layer

Recent evidence suggests that diquafosol also positively influences the function of the meibomian glands. P2Y2 receptors are expressed in meibomian gland epithelial cells.[10] Studies have shown that diquafosol can increase the thickness of the tear film's lipid layer, suggesting a role in stimulating lipid secretion.[10][11][12][13] A single instillation of diquafosol has been shown to increase lipid layer thickness for up to 60 minutes in both healthy individuals and patients with meibomian gland dysfunction.[11][12][13] Long-term use has been associated with improvements in meibomian gland function and a reduction in signs of meibomian gland dysfunction.[10]

Anti-inflammatory Effects

Ocular surface inflammation is a key component of dry eye disease. Diquafosol has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the tears of patients with dry eye.[14] In experimental models, diquafosol has been shown to reduce intracellular reactive oxygen species, apoptosis, and inflammatory markers.[14][15] This anti-inflammatory action may be mediated through the inhibition of the NF-κB signaling pathway.[14]

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the quantitative effects of diquafosol on various parameters of ocular surface health.

Table 1: Effects of Diquafosol on Tear Film Parameters

| Parameter | Study Population | Diquafosol Concentration | Baseline Value (Mean ± SD) | Post-Treatment Value (Mean ± SD) | Change from Baseline | p-value | Citation(s) |

| Tear Film Break-Up Time (TBUT) | Dry Eye Patients | 3% | 3.0 ± 1.8 s | 6.6 ± 2.7 s (at 60 min) | +3.6 s | <0.001 | [11] |

| Schirmer's Test | Dry Eye Patients with Sjögren's Syndrome | 3% | Not specified | Not specified | Statistically significant improvement | <0.05 | [3] |

| Lipid Layer Thickness (LLT) | Dry Eye Patients with MGD | 3% | 49.2 ± 16.2 nm | 70.6 ± 28.2 nm (at 30 min) | +21.4 nm | <0.001 | [11][12] |

| Lipid Layer Thickness (LLT) | Healthy Volunteers | 3% | Not specified | Not specified | Significant increase for up to 60 min | <0.05 | [13] |

Table 2: Effects of Diquafosol on Ocular Surface Staining

| Parameter | Study Population | Diquafosol Concentration | Baseline Score (Mean ± SD) | Post-Treatment Score (Mean ± SD) | Change from Baseline | p-value | Citation(s) |

| Corneal Fluorescein (B123965) Staining | Dry Eye Patients | 3% | Not specified | Statistically significant reduction | Not specified | <0.001 | [3] |

| Conjunctival Staining | Dry Eye Patients | 3% | Not specified | Statistically significant reduction | Not specified | <0.05 | [3] |

Table 3: Effects of Diquafosol on Corneal Epithelial Wound Healing

| Parameter | Study Model | Diquafosol Concentration | Control Group (Wound Closure %) | Diquafosol Group (Wound Closure %) | Time Point | p-value | Citation(s) |

| Wound Closure | Rat Cornea | 3% | 42.7 ± 2.5% | 63.4 ± 2.0% | 12 hours | <0.05 | [9] |

| Wound Closure | Rat Cornea | 3% | 82.3 ± 3.2% | 98.1 ± 1.1% | 24 hours | <0.05 | [9] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of diquafosol's efficacy.

Tear Film Break-Up Time (TBUT) Measurement

Objective: To assess the stability of the tear film.

Procedure:

-

Instill a small amount of fluorescein dye into the lower conjunctival cul-de-sac using a sterile fluorescein strip moistened with preservative-free saline.[16][17]

-

The patient is instructed to blink several times to distribute the dye evenly.[17]

-

Using a slit lamp with a cobalt blue filter, the tear film is observed.[16]

-

The patient is asked to refrain from blinking.

-

The time interval from the last complete blink to the appearance of the first dry spot (a dark area) in the tear film is measured in seconds using a stopwatch.[16][17]

-

A TBUT of less than 10 seconds is generally considered abnormal.[16]

Workflow for TBUT Measurement

References

- 1. Improvement of corneal barrier function by the P2Y(2) agonist INS365 in a rat dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tearfilm.org [tearfilm.org]

- 3. Clinical utility of 3% diquafosol ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Diquafosol Sodium? [synapse.patsnap.com]

- 5. Changes in Tear Volume after 3% Diquafosol Treatment in Patients with Dry Eye Syndrome: An Anterior Segment Spectral-domain Optical Coherence Tomography Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facilitation of tear fluid secretion by 3% diquafosol ophthalmic solution in normal human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Diquafosol ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diquafosol promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of topical 3% diquafosol sodium on eyes with dry eye disease and meibomian gland dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Tear film lipid layer increase after diquafosol instillation in dry eye patients with meibomian gland dysfunction: a randomized clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increase in tear lipid layer thickness after diquafosol instillation in healthy human eyes | LIME Working Group [lime.jp]

- 14. The effect of diquafosol on tear film inflammatory markers in patients with dry eye: A noncomparative, open-label, proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Atlas Entry - Tear breakup time (TBUT) [webeye.ophth.uiowa.edu]

- 17. Understanding Tear Breakup Time (TBUT) for Eye Health - Specialty Vision [specialty.vision]

Unveiling the Anti-Inflammatory Potential of Diquafosol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diquafosol (B1208481), a P2Y2 receptor agonist, is an ophthalmic solution primarily indicated for the treatment of dry eye disease. Beyond its established secretagogue activity on tear fluid and mucin, a growing body of evidence elucidates its significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms, key experimental findings, and signaling pathways involved in the anti-inflammatory effects of Diquafosol.

Core Mechanism of Action: P2Y2 Receptor Agonism

Diquafosol is a stable analogue of uridine (B1682114) 5'-triphosphate (UTP) that selectively activates P2Y2 receptors, a class of G protein-coupled receptors expressed on the surface of corneal and conjunctival epithelial cells.[1][2][3] This activation is the primary trigger for a cascade of intracellular signaling events that not only stimulate tear and mucin secretion but also modulate inflammatory responses.[2][4][5]

Attenuation of Pro-inflammatory Cytokine Expression

In vitro and in vivo studies have consistently demonstrated the ability of Diquafosol to suppress the expression of key pro-inflammatory cytokines implicated in the pathogenesis of dry eye disease.

In Vitro Evidence

In a dry eye model using human corneal epithelial cells (hCECs) subjected to desiccation stress, treatment with Diquafosol significantly decreased the levels of NF-κB-p65, a critical transcription factor for inflammatory gene expression.[6][7] This inhibition of the NF-κB signaling pathway leads to a downstream reduction in the secretion of pro-inflammatory cytokines.[6][8] Specifically, Diquafosol has been shown to significantly reduce the levels of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[6][7] While some studies have shown a reduction in Interleukin-6 (IL-6) and Interleukin-8 (IL-8), the effect was not always statistically significant.[6]

In Vivo Evidence

Animal models of dry eye disease have corroborated the anti-inflammatory effects of Diquafosol. In a scopolamine-induced dry eye rat model, topical administration of Diquafosol for 28 days resulted in a marked downregulation of IL-1β in the corneal tissue.[6][7] Furthermore, a proof-of-concept study in patients with dry eye disease demonstrated that 4 weeks of treatment with 3% Diquafosol sodium ophthalmic solution significantly reduced the levels of IL-6 and TNF-α in their tears.[8][9]

Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of Diquafosol are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of the NF-κB Pathway

A central mechanism of Diquafosol's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][8] Under inflammatory conditions, the inhibitory subunit IκB-α is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Diquafosol treatment has been shown to prevent the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-inflammatory activity.[6]

Activation of ERK1/2 and PI3K/Akt Survival Pathways

In addition to its direct anti-inflammatory effects, Diquafosol also promotes corneal epithelial cell survival and healing, which can indirectly reduce inflammation.[6][10] This is achieved through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[6][7] Activation of these pathways leads to the phosphorylation of downstream targets such as p90RSK, which are involved in cell proliferation, survival, and inhibition of apoptosis.[6][7] By promoting a healthier ocular surface, Diquafosol helps to break the cycle of inflammation and damage characteristic of dry eye disease.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative findings from key studies investigating the anti-inflammatory properties of Diquafosol.

Table 1: Effect of Diquafosol on Pro-inflammatory Cytokine Levels in Human Corneal Epithelial Cells (in vitro)

| Cytokine | Treatment Group | Concentration | % Reduction vs. Control | p-value | Reference |

| IL-1β | Diquafosol | 1:100 dilution | Significant Decrease | < 0.05 | [6] |

| TNF-α | Diquafosol | 1:100 dilution | Significant Decrease | < 0.05 | [6] |

| IL-6 | Diquafosol | 1:100 dilution | Not Significantly Reduced | - | [6] |

| IL-8 | Diquafosol | 1:100 dilution | Not Significantly Reduced | - | [6] |

Table 2: Effect of Diquafosol on Tear Film Inflammatory Markers in Dry Eye Patients (in vivo)

| Cytokine | Baseline Concentration (pg/mL) | Post-treatment Concentration (pg/mL) | % of Eyes with ≥25% Decrease | p-value | Reference |

| IL-6 | - | - | 58% | 0.026 | [9] |

| TNF-α | - | - | 51.6% | 0.006 | [9] |

| IFN-γ | - | - | 45.1% | - | [9] |

Experimental Protocols

In Vitro Dry Eye Model and Cytokine Analysis

-

Cell Culture: Human corneal epithelial cells (hCECs) are cultured in a Transwell system to create an air-liquid interface, mimicking the ocular surface.

-

Induction of Desiccation Stress: Dry eye conditions are simulated by exposing the cultured cells to a low-humidity environment.

-

Diquafosol Treatment: The cells are incubated with or without Diquafosol media (typically a 1:100 dilution).

-

Measurement of Inflammatory Markers:

-

Western Blot: Protein levels of key signaling molecules (e.g., phospho-Erk1/2, phospho-Akt, IκB-α, NF-κB-p65) are determined using Western blot analysis.

-

Multiplex Cytokine Analysis: The concentrations of secreted inflammatory cytokines (IL-1β, TNF-α, IL-6, IL-8) in the culture supernatant are quantified using a multiplex bead-based immunoassay.[6]

-

In Vivo Scopolamine-Induced Dry Eye Model

-

Animal Model: Dry eye is induced in Wistar rats through the systemic administration of scopolamine (B1681570) hydrobromide.

-

Diquafosol Treatment: Topical Diquas (3% Diquafosol ophthalmic solution) is applied to the eyes of the treatment group, typically four times daily for a period of 28 days.

-

Immunohistochemistry: At the end of the treatment period, the corneas are excised, and immunohistochemical staining is performed to detect the levels and localization of inflammatory markers such as IL-1β and signaling proteins like phosphorylated Erk1/2 and p90RSK.

-

TUNEL Assay: Apoptosis in the corneal tissue is assessed using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[6][7]

Signaling Pathways and Experimental Workflow Diagrams

Caption: Diquafosol's anti-inflammatory signaling cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Diquafosol tetrasodium: synthesis, uses and Mode of action_Chemicalbook [chemicalbook.com]

- 4. Clinical utility of 3% diquafosol ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Diquafosol Sodium? [synapse.patsnap.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. The effect of diquafosol on tear film inflammatory markers in patients with dry eye: A noncomparative, open-label, proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of diquafosol on tear film inflammatory markers in patients with dry eye: A noncomparative, open-label, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diquafosol promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Diquafosol Sodium on Tear Film Break-up Time: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diquafosol (B1208481) sodium, a P2Y2 receptor agonist, has emerged as a significant therapeutic agent for the management of dry eye disease. Its primary mechanism of action involves the stimulation of tear fluid, mucin, and lipid secretion, which collectively contribute to the stabilization of the tear film. This technical guide provides a comprehensive overview of the quantitative effects of diquafosol sodium on tear film break-up time (TBUT), details the experimental protocols employed in key clinical studies, and elucidates the underlying signaling pathways.

Mechanism of Action: P2Y2 Receptor-Mediated Tear Film Stabilization

Diquafosol sodium is a stable analogue of uridine (B1682114) 5'-triphosphate (UTP) that acts as a potent agonist for the P2Y2 purinergic receptors expressed on the ocular surface. These receptors are present on the apical membrane of conjunctival epithelial cells, goblet cells, and meibomian glands.[1][2][3]

The activation of P2Y2 receptors by diquafosol initiates a signaling cascade that leads to an increase in intracellular calcium (Ca2+) concentrations.[2][4] This elevation in intracellular Ca2+ triggers two primary effects that enhance tear film stability:

-

Increased Aqueous and Mucin Secretion: The rise in intracellular calcium stimulates the secretion of water from conjunctival epithelial cells and the release of mucins (specifically MUC1, MUC4, MUC16, and MUC5AC) from conjunctival goblet cells.[1][5] Mucins are crucial for the wettability of the ocular surface and for trapping and clearing debris.[1]

-

Enhanced Lipid Layer Function: Diquafosol also acts on the meibomian glands, promoting lipid secretion.[1][6] A stable lipid layer is essential for preventing the evaporation of the aqueous layer of the tear film.

By augmenting all three layers of the tear film—aqueous, mucin, and lipid—diquafosol sodium directly addresses the tear film instability that is a hallmark of dry eye disease, leading to a measurable increase in TBUT.[4][7]

Quantitative Effects on Tear Film Break-up Time

Numerous clinical studies have demonstrated the efficacy of diquafosol sodium in improving TBUT in patients with various forms of dry eye disease. The following tables summarize the quantitative data from a selection of these studies.

| Study Population | Treatment Group (n) | Baseline TBUT (seconds) | Post-Treatment TBUT (seconds) | Treatment Duration | p-value | Reference |

| Dry Eye Disease | Diquafosol 3% (70) | 2.72 ± 0.94 | 4.13 ± 1.62 | 4 weeks | < 0.0001 | [8] |

| Dry Eye Disease (short BUT) | Diquafosol 3% (39) | Not specified | Significant improvement | 3 months | < 0.0001 | [9] |

| Chronic GVHD-induced Dry Eye | Diquafosol (patient number not specified) | 2.6 ± 0.9 | 4.6 ± 1.6 | Up to 17 months | 0.009 | [1] |

| Post-Cataract Surgery | Diquafosol 3% (patient number not specified) | 4.88 ± 2.52 | 6.69 ± 2.23 | 3 months | < 0.001 | [1] |

| Post-Cataract Surgery (preservative-free) | Diquafosol (patient number not specified) | 4.6 ± 2.2 | 6.5 ± 3.5 | 3 months | 0.038 | [1] |

| Glaucoma Patients with Dry Eye | Diquafosol (patient number not specified) | 3.79 ± 1.94 | 4.70 ± 2.81 | Up to 52 weeks | 0.009 | [1] |

| Paediatric Orthokeratology Lens Wearers | Diquafosol (patient number not specified) | 6.67 ± 4.71 | 10.32 ± 6.19 | 1 month | < 0.001 | [1] |

| Chinese Patients with Dry Eye | Diquafosol 3% (3000) | Not specified | Significant improvement (2.38s increase) | 4 weeks | < 0.05 | [10] |

| Study Population | Treatment Group (n) | Control Group (n) | Baseline TBUT (seconds) | Post-Treatment TBUT (seconds) | Treatment Duration | p-value | Reference |

| Dry Eye Disease (short BUT) | Diquafosol 3% (17) | Artificial Tears | Not specified | Significant prolongation | 4 weeks | 0.029 | [9] |

| Short Tear BUT Dry Eye | Diquafosol 3% (12) | Artificial Tears (15) | Not specified | Significant improvement | 5 weeks | < 0.05 | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of diquafosol sodium's effect on TBUT.

Measurement of Tear Film Break-up Time (TBUT)

Objective: To measure the stability of the tear film.

Materials:

-

Fluorescein (B123965) sodium ophthalmic strips

-

Slit-lamp biomicroscope with a cobalt blue filter

-

Stopwatch

Procedure:

-

A sterile fluorescein strip is moistened with a drop of sterile saline.

-

The moistened strip is gently touched to the inferior palpebral conjunctiva.

-

The patient is instructed to blink several times to ensure even distribution of the fluorescein dye within the tear film.

-

The patient is then asked to stare straight ahead without blinking.

-

Using the slit-lamp with the cobalt blue filter, the tear film is observed.

-

The time interval between the last complete blink and the appearance of the first dry spot (a dark area) in the fluorescein-stained tear film is measured using a stopwatch.

-

This measurement is typically repeated two to three times, and the average value is recorded as the TBUT.

Corneal and Conjunctival Staining

Objective: To assess the degree of ocular surface damage.

Materials:

-

Fluorescein sodium ophthalmic strips

-

Lissamine green or Rose Bengal ophthalmic strips

-

Slit-lamp biomicroscope with appropriate filters (cobalt blue for fluorescein, white light for lissamine green/Rose Bengal)

Procedure:

-

Fluorescein Staining (for corneal assessment):

-

Fluorescein is instilled as described for TBUT measurement.

-

The cornea is examined under the slit-lamp with a cobalt blue filter for any areas of epithelial disruption, which will stain green.

-

The staining is graded based on a standardized scale (e.g., the Oxford scheme or the National Eye Institute/Industry Workshop scale).

-

-

Lissamine Green or Rose Bengal Staining (for conjunctival assessment):

-

A lissamine green or Rose Bengal strip is moistened and applied to the inferior conjunctiva.

-

The patient blinks to distribute the dye.

-

The conjunctiva is examined under white light for staining of devitalized cells.

-

Staining is graded using a standardized scale (e.g., the van Bijsterveld scoring system).[12]

-

Schirmer's Test

Objective: To measure the rate of aqueous tear production.

Materials:

-

Standardized Schirmer's test strips (5 mm x 35 mm filter paper)

Procedure:

-

The test is typically performed without topical anesthesia (Schirmer I test).

-

The rounded end of the Schirmer's strip is folded.

-

The folded end is placed in the lower conjunctival sac at the junction of the middle and lateral thirds of the eyelid.

-

The patient is instructed to keep their eyes gently closed for 5 minutes.

-

After 5 minutes, the strip is removed, and the length of the wetted portion of the strip is measured in millimeters.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of diquafosol sodium and a typical experimental workflow for a clinical trial evaluating its efficacy.

Caption: Diquafosol sodium signaling pathway in ocular surface cells.

Caption: A typical experimental workflow for a randomized controlled trial.

Conclusion

Diquafosol sodium has consistently demonstrated a statistically significant and clinically meaningful improvement in tear film break-up time across a variety of patient populations with dry eye disease. Its unique mechanism of action, targeting the P2Y2 receptors to stimulate the secretion of all three layers of the tear film, provides a robust rationale for its efficacy. The standardized experimental protocols outlined in this guide are essential for the accurate and reproducible assessment of its therapeutic effects in both preclinical and clinical research settings. For professionals in drug development, the data presented herein underscore the potential of P2Y2 receptor agonists as a valuable therapeutic class for the treatment of tear film instability.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Diquafosol Sodium? [synapse.patsnap.com]

- 3. The effects of 3% diquafosol sodium application on the tear functions and ocular surface of the Cu,Zn-superoxide dismutase-1 (Sod1)–knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diquafosol ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical utility of 3% diquafosol ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic effects of 3% diquafosol ophthalmic solution in patients with short tear film break-up time-type dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Frontiers | 3% diquafosol sodium eye drops in Chinese patients with dry eye: a phase IV study [frontiersin.org]

- 11. Randomized Controlled Study to Investigate the Effect of Topical Diquafosol Tetrasodium on Corneal Sensitivity in Short Tear Break-Up Time Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for Diquas (Diquafosol) in Animal Models of Dry Eye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquafosol (B1208481) tetrasodium, commercially known as Diquas, is a P2Y2 purinergic receptor agonist used in the treatment of dry eye disease.[1][2] Its primary mechanism of action involves the stimulation of tear secretion, encompassing both aqueous and mucin components, to enhance tear film stability and protect the ocular surface.[1][3] Activation of the P2Y2 receptor on the ocular surface epithelium by diquafosol initiates a signaling cascade, leading to an increase in intracellular calcium. This, in turn, stimulates fluid and mucin secretion from conjunctival epithelial and goblet cells.[1][2] Furthermore, diquafosol has demonstrated capabilities in promoting corneal epithelial wound healing and mitigating inflammation associated with dry eye.[1][4] Animal models are indispensable tools for preclinical evaluation of diquafosol's efficacy and for elucidating its mechanisms of action. This document provides detailed application notes and protocols for utilizing diquafosol in various rodent models of dry eye.

Mechanism of Action: Signaling Pathways

Diquafosol exerts its therapeutic effects by activating P2Y2 receptors on the ocular surface, which triggers several downstream signaling pathways. This activation leads to increased tear fluid and mucin secretion, ultimately improving tear film stability.[5] Key pathways involved include the ERK1/2 and PI3K/Akt signaling cascades, which play crucial roles in cell survival, proliferation, and anti-inflammatory responses.[3][4]

Figure 1: Diquas Signaling Pathway

Commonly Used Animal Models of Dry Eye

Several rodent models have been developed to replicate the clinical signs of human dry eye disease and are suitable for assessing the therapeutic potential of diquafosol.

Scopolamine-Induced Dry Eye (Aqueous-Deficient Model)

This model induces dry eye by systemically administering scopolamine (B1681570), a muscarinic receptor antagonist that curtails tear secretion.[1]

Povidone-Iodine (PI)-Induced Dry Eye (Ocular Surface Damage Model)

Topical application of a povidone-iodine solution inflicts damage to the ocular surface, leading to a loss of goblet cells and inflammation, thereby mimicking key characteristics of dry eye disease.[6]

Hyperosmolar Saline-Induced Dry Eye (Evaporative Model)

Repeated instillation of hyperosmolar saline onto the ocular surface simulates the hyperosmolarity of tears observed in evaporative dry eye disease.[3]

Experimental Protocols

Below are detailed protocols for inducing dry eye in animal models and subsequent treatment with Diquas.

General Experimental Workflow

Figure 2: General Experimental Workflow

Protocol 1: Scopolamine-Induced Dry Eye in Rats

-

Dry Eye Induction:

-

Administer scopolamine hydrobromide subcutaneously. The dosage and frequency may vary, but a common approach is multiple daily injections for a period of several days to weeks to establish a chronic dry eye condition.[4]

-

-

Treatment Protocol:

-

Following induction, divide the rats into at least three groups: a control group, a dry eye group (vehicle-treated), and a Diquas-treated group.[4]

-

Topically apply 3% Diquas ophthalmic solution (one drop, approximately 20 µL) to the eyes of the treatment group. A typical frequency is four to six times daily for the duration of the study (e.g., 28 days).[4][6]

-

-